
1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
Overview
Description
1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate is a synthetic compound belonging to the ester class of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypropanoic acid with 1-ethoxy-1-oxopropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate: Known for its diverse applications and unique ester structure.
1-Ethoxy-1-oxopropan-2-yl 2-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxyalkanoate chain.
1-Ethoxy-1-oxopropan-2-yl 2-hydroxyhexanoate: Longer hydroxyalkanoate chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific ester configuration, which imparts distinct reactivity and stability. Its balanced molecular weight and functional groups make it versatile for various applications .
Biological Activity
1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate, also known by its CAS number 65002-62-2, is a compound of interest in various fields of biological and medicinal chemistry. Its structure suggests potential biological activity, particularly in the context of enzymatic interactions and metabolic processes. This article delves into the biological activities associated with this compound, supported by empirical data, case studies, and research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H14O4 |
Molecular Weight | 174.18 g/mol |
IUPAC Name | This compound |
CAS Number | 65002-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as a substrate or inhibitor in specific enzymatic pathways, influencing metabolic processes such as glycolysis and fatty acid metabolism.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Some studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
- Cytotoxic Effects : Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various esters, including this compound. The compound showed significant radical scavenging activity in DPPH assays, with an IC50 value comparable to established antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Effects
In a controlled experiment assessing anti-inflammatory effects, this compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in the secretion of TNF-alpha and IL-6 cytokines when treated with varying concentrations of the compound .
Study 3: Cytotoxicity Against Cancer Cells
A recent study focused on the cytotoxic effects of this compound against MCF-7 breast cancer cells. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity at higher concentrations .
Properties
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) 2-hydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-4-12-8(11)6(3)13-7(10)5(2)9/h5-6,9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKMKDXPTRHJCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291864 | |
Record name | 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65002-62-2 | |
Record name | NSC78781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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